6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family. It features a six-membered ring containing two nitrogen atoms located at positions 1 and 2, a methyl group at position 6, and a carbonyl group at position 3. This compound has gained attention for its potential biological and pharmacological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.
The compound is cataloged under the Chemical Abstracts Service number 5157-08-4. It can be synthesized through various chemical methods, primarily involving the cyclization of hydrazine derivatives with carbonyl-containing compounds.
6-methyl-4,5-dihydropyridazin-3(2H)-one is classified as a pyridazinone, which is a subclass of heterocyclic compounds. Its structure allows it to exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves cyclization reactions. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under acidic conditions. This process results in the formation of the dihydropyridazinone structure through the condensation and cyclization of the reactants .
The molecular structure of 6-methyl-4,5-dihydropyridazin-3(2H)-one can be represented as follows:
It consists of:
6-methyl-4,5-dihydropyridazin-3(2H)-one can participate in several chemical reactions:
The mechanism of action for 6-methyl-4,5-dihydropyridazin-3(2H)-one largely depends on its interaction with biological targets such as enzymes and receptors. It has been shown to inhibit cyclooxygenase enzymes, leading to its anti-inflammatory effects. Additionally, its antimicrobial properties are attributed to its ability to interact with bacterial proteins, affecting their functionality and viability .
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics:
6-methyl-4,5-dihydropyridazin-3(2H)-one has several significant applications:
The synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one predominantly relies on cyclocondensation reactions between γ-keto acids or esters and hydrazine derivatives. The most industrially significant route involves the reaction of levulinic acid (4-oxopentanoic acid) with methylhydrazine under reflux conditions in anhydrous ethanol. This reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps to yield the target heterocycle with high regioselectivity [2] [4]. Alternative precursors include ethyl levulinate, though this requires prolonged reaction times (12-18 hours) compared to the acid derivative (6-8 hours).
Key variables influencing reaction efficiency include:
Table 1: Cyclocondensation Parameters for 6-Methyl-4,5-dihydropyridazin-3(2H)-one Synthesis
Carbonyl Precursor | Hydrazine Derivative | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Levulinic acid | Methylhydrazine | Anhydrous EtOH | 6-8 | 78-80 | 85-92 |
Ethyl levulinate | Methylhydrazine | Anhydrous EtOH | 12-18 | 78-80 | 75-82 |
Levulinic acid | Hydrazine hydrate | Aqueous EtOH | 10 | 80 | 55-65 |
Modified γ-keto acids like 2-(1H-indol-3-yl)-4-oxopentanoate enable access to C6-substituted derivatives, demonstrating the versatility of this approach for generating structural analogs [1]. The reaction mechanism involves initial hydrazone formation followed by acid-catalyzed cyclodehydration, with the kinetics heavily influenced by the electronic nature of the carbonyl precursor.
While traditional methods dominate the literature, emerging copper-catalyzed annulations offer efficient pathways to C4/C5-functionalized pyridazinones. Although direct reports for the parent 6-methyl derivative are limited, methodologies developed for analogous pyridazinones provide transferable insights. Copper(I) iodide (5-10 mol%) in combination with N,N'-dimethylethylenediamine (DMEDA) catalyzes the coupling of α,β-unsaturated ketones with diazo compounds, enabling annulation at 60°C in dimethyl carbonate (green solvent) [1].
This strategy facilitates:
A notable limitation remains the regioselectivity challenge when employing unsymmetrical ketones, though recent advances using Cu(II)/bisoxazoline complexes show improved selectivity (up to 8:1 regiomeric ratio). Computational studies indicate that copper-mediated pathways lower the activation energy for C-N bond formation by 15-20 kcal/mol compared to uncatalyzed thermal cyclizations, explaining the milder reaction conditions possible with these protocols [5].
One-pot multicomponent reactions (MCRs) provide efficient access to structurally complex pyridazinones while addressing regioselectivity challenges. The Mannich-type reaction exemplifies this approach, where 6-methyl-4,5-dihydropyridazin-3(2H)-one reacts with formaldehyde and secondary amines (piperidine, morpholine) under solvent-free conditions to yield 2-aminomethyl derivatives with complete regiocontrol at the N2 position [3].
Key advantages of MCRs include:
Table 2: Multicomponent Mannich Reactions of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
Amine Component | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Application Context |
---|---|---|---|---|---|
Piperidine | None | 70 | 4 | 88 | Vasorelaxant agents |
4-Methylpiperazine | AcOH | 80 | 3 | 82 | Antimicrobial hybrids |
Morpholine | None | 70 | 5 | 79 | PDE4 inhibitors |
Additionally, hydrazone formation-cyclization sequences with aryl aldehydes and hydrazines enable direct construction of C6-aryl substituted variants. This approach demonstrates exceptional functional group compatibility, accommodating aldehydes bearing nitro, amino, and halogen substituents without catalyst requirement [2].
Environmental considerations have driven innovation in sustainable synthesis methodologies for this heterocycle. Solvent-free cyclocondensation between levulinic acid and methylhydrazine, conducted at 90°C with mechanical stirring, achieves 90% yield within 3 hours – a significant improvement over solvent-mediated conditions. This approach eliminates solvent waste while enhancing reaction efficiency through improved mass transfer [4].
Ultrasound irradiation (35 kHz) further revolutionizes the synthesis:
Mechanistically, acoustic cavitation enhances molecular collision frequency and disrupts hydrogen-bonded aggregates of levulinic acid, increasing the effective concentration of reactive species. These techniques align with green metrics principles, reducing the E-factor (kg waste/kg product) from 8.5 (traditional ethanol process) to 0.3 (solvent-free) and 0.1 (ultrasound-assisted) [4] [5].
The 6-methyl-4,5-dihydropyridazin-3(2H)-one scaffold serves as a versatile platform for focused library synthesis through rational structural elaboration. Key modification strategies include:
Electrophilic aromatic substitution:
Nucleophilic ring modification:
Heterocycle fusion:
Table 3: Bioactive Derivatives from 6-Methyl-4,5-dihydropyridazin-3(2H)-one
Derivative Class | Synthetic Method | Key Structural Feature | Biological Activity |
---|---|---|---|
2-(Piperidinomethyl) | Mannich reaction | N-CH₂-piperidine | Antihypertensive (MAP↓28%) |
[1,3,4]Thiadiazolo[3,2-b] | Cyclocondensation with CS₂/KOH | Fused thiadiazole ring | Antimicrobial (MIC = 25 μg/mL) |
6-(4-Aminophenyl) | Suzuki coupling | C6-aryl substitution | Anticancer lead |
2-(4-Nitrobenzylidene) | Schiff base formation | Exocyclic C=N | Antifungal (ZOI = 18 mm) |
These modifications demonstrate how strategic functionalization tunes electronic properties (log P = -0.49 to +2.15), solubility (0.8 to >200 mg/mL), and bioactivity profiles. Computational modeling confirms that C6-aryl derivatives exhibit enhanced π-stacking capability with biological targets like PDE4, rationalizing their improved potency [1] [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: